molecular formula C19H28N2O5 B1596493 N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-valine CAS No. 41487-00-7

N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-valine

Cat. No. B1596493
CAS RN: 41487-00-7
M. Wt: 364.4 g/mol
InChI Key: XISNUVNLGJKNIK-UHFFFAOYSA-N
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Description

N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-valine, also known as Z-L-IV, is a synthetic peptide that has been widely studied in the field of medicinal chemistry. It is a type of protease inhibitor that has shown potential in the treatment of various diseases, including cancer and HIV/AIDS.

Mechanism of Action

N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-valine acts as a protease inhibitor by binding to the active site of the protease enzyme and preventing its activity. This inhibition leads to the disruption of the protease-mediated pathways that are crucial for the progression of diseases such as cancer and HIV/AIDS. This compound has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic efficacy in the treatment of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of proteases, which can lead to the disruption of protease-mediated pathways that are crucial for the progression of diseases such as cancer and HIV/AIDS. This compound has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic efficacy in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-valine is its potential as a protease inhibitor in the treatment of various diseases. It has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic efficacy. However, there are also some limitations to the use of this compound in lab experiments. One limitation is the potential for off-target effects, as this compound may also inhibit the activity of other enzymes besides proteases. Another limitation is the potential for toxicity, as this compound may have adverse effects on normal cells and tissues.

Future Directions

There are a number of future directions for the study of N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-valine. One direction is the development of more potent and selective protease inhibitors based on the structure of this compound. Another direction is the exploration of the potential of this compound as a drug delivery system, as it can be conjugated to other molecules to enhance their therapeutic efficacy. Additionally, further studies are needed to investigate the potential of this compound in the treatment of various diseases, including cancer and HIV/AIDS.

Scientific Research Applications

N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-valine has been extensively studied for its potential as a protease inhibitor in the treatment of various diseases. It has been shown to inhibit the activity of proteases, which are enzymes that play a crucial role in the progression of diseases such as cancer and HIV/AIDS. This compound has also been studied for its potential as a drug delivery system, as it can be conjugated to other molecules to enhance their therapeutic efficacy.

properties

IUPAC Name

3-methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5/c1-5-13(4)16(17(22)20-15(12(2)3)18(23)24)21-19(25)26-11-14-9-7-6-8-10-14/h6-10,12-13,15-16H,5,11H2,1-4H3,(H,20,22)(H,21,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISNUVNLGJKNIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50961753
Record name N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-methylpentylidene)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50961753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41487-00-7
Record name N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-valine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041487007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC322478
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=322478
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-methylpentylidene)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50961753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[N-[(benzyloxy)carbonyl]-L-isoleucyl]-L-valine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.343
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-valine
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